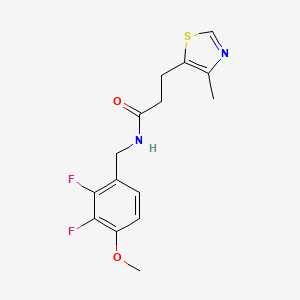![molecular formula C19H30N4O4 B5603970 3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)
3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The research on pyrazole derivatives and related compounds has been extensive due to their broad spectrum of biological activities and applications in medicinal chemistry. These compounds often serve as key intermediates in the synthesis of various pharmacologically active molecules. The compound falls into this category, with its structural features suggesting potential significance in chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves diastereoselective routes, employing asymmetric additions and cyclization reactions. A study by Procopiou et al. (2018) detailed the synthesis of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, showcasing a methodology that could be relevant for synthesizing the compound . The process utilizes rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids, suggesting a potential pathway for the introduction of the pyrazole moiety into the target compound (Procopiou et al., 2018).
Molecular Structure Analysis
The structural analysis of pyrazole derivatives is often conducted through single-crystal X-ray diffraction, offering precise insights into their molecular geometry. Kumarasinghe et al. (2009) provided an analysis of similar compounds, which could inform the understanding of the molecular structure of the compound . These analyses help elucidate the spatial arrangement of functional groups, crucial for understanding the compound's reactivity and interactions (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, including condensation with aromatic aldehydes, cyclization, and N-arylation, demonstrating a versatile reactivity profile. For instance, Liu et al. (2014) explored the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazole with aryl halides, a reaction type that could be applicable to modifying the compound or introducing specific substituents (Liu et al., 2014).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystal structure, are critical for their practical application. The crystalline structure and solubility in various solvents can significantly impact the compound's utility in medicinal chemistry. Studies like the one by Wang et al. (2017) on X-ray powder diffraction data provide essential data on the crystalline properties of similar compounds, which could be extrapolated to understand the physical properties of the target molecule (Wang et al., 2017).
Chemical Properties Analysis
The chemical behavior of pyrazole derivatives under different conditions, including their stability, reactivity towards electrophiles and nucleophiles, and potential for undergoing various organic reactions, is foundational knowledge for their application in synthesis. The recyclable catalyst study by Tayebi et al. (2011) for condensation reactions exemplifies the types of chemical transformations that these compounds can undergo, highlighting their versatility and reactivity (Tayebi et al., 2011).
特性
IUPAC Name |
3-[(3R,4S)-1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-3-15-13(2)18(21-20-15)19(26)23-7-6-16(22-8-10-27-11-9-22)14(12-23)4-5-17(24)25/h14,16H,3-12H2,1-2H3,(H,20,21)(H,24,25)/t14-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKZZLGCOVEIJH-ZBFHGGJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N2CCC(C(C2)CCC(=O)O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NN1)C(=O)N2CC[C@@H]([C@@H](C2)CCC(=O)O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B5603889.png)

![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)
![({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603907.png)
![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)
![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)

![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)
